molecular formula C11H12ClF3N2O3 B1424599 3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220037-11-5

3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B1424599
CAS No.: 1220037-11-5
M. Wt: 312.67 g/mol
InChI Key: HPIPVMFWXPUNCX-UHFFFAOYSA-N
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Description

3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring bonded to a phenoxy group, which is further substituted with nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in reduction reactions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-[2-Amino-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride.

Scientific Research Applications

3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-Hydroxy-3-nitrobenzotrifluoride

Uniqueness

3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride is unique due to the presence of both a pyrrolidine ring and a phenoxy group with nitro and trifluoromethyl substitutions. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3.ClH/c12-11(13,14)7-1-2-10(9(5-7)16(17)18)19-8-3-4-15-6-8;/h1-2,5,8,15H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIPVMFWXPUNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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